4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H20N8 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is 348.18109267 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated potent cytotoxicity against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Specifically, compound 10ec exhibited the highest cytotoxicity (IC50 = 0.99 ± 0.01 μM) against BT-474 breast cancer cells. Further studies revealed that it induced apoptosis in BT-474 cells and inhibited colony formation. Molecular modeling suggests that it binds to the colchicine binding site of tubulin, making it a promising candidate for cancer therapy.
Neurodegenerative Disorders
Phosphodiesterase10A (PDE10A) inhibitors are sought after for treating neurodegenerative disorders. While not directly studied for this compound, its structural features make it interesting for further exploration in this context . PDE10A inhibition could potentially modulate intracellular signaling pathways relevant to neuroprotection.
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP . It is expressed in both striatonigral direct (dopamine D1 receptor-expressing) and striatopallidal indirect (dopamine D2 receptor-expressing) pathway medium spiny neurons (MSNs) in the striatum .
Mode of Action
The compound interacts with PDE10A by forming three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 . This interaction inhibits the activity of PDE10A, leading to an increase in the levels of cAMP and cGMP .
Biochemical Pathways
The inhibition of PDE10A affects the cAMP/PKA signalling pathway. In the direct pathway neurons, PDE10A inhibition activates cAMP/protein kinase A (PKA) signalling leading to the potentiation of D1-receptor signalling, while in the indirect pathway neurons, PDE10A inhibition activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .
Result of Action
The molecular effect of the compound’s action is the increased phosphorylation of DARPP-32 at Thr34, which is more pronounced in the indirect pathway neurons . This leads to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances .
properties
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-3-14-15(4-1)19-12-22-18(14)25-9-7-24(8-10-25)16-11-17(21-13-20-16)26-6-2-5-23-26/h2,5-6,11-13H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKHZXGLKZAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.